molecular formula C10H5F10IO3S B3344608 (Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate CAS No. 82959-18-0

(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate

Cat. No.: B3344608
CAS No.: 82959-18-0
M. Wt: 522.10 g/mol
InChI Key: WOQZCEBAEAQHQE-UHFFFAOYSA-M
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Description

(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various scientific fields It is characterized by the presence of a perfluoroisopropyl group, a phenyl group, and a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate typically involves the reaction of iodobenzene with perfluoroisopropyl iodide in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: (Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: Reduction reactions can yield simpler iodinated compounds.

    Substitution: It is commonly involved in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are frequently employed under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted phenyl compound.

Scientific Research Applications

(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.

    Biology: The compound is explored for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Research is ongoing into its potential as a precursor for radiolabeled compounds used in medical imaging.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate exerts its effects involves the activation of the iodonium center, making it highly reactive towards nucleophiles. The molecular targets and pathways involved include:

    Nucleophilic Attack: The iodonium center is susceptible to nucleophilic attack, leading to the formation of new bonds.

    Electron Transfer: The compound can participate in electron transfer reactions, facilitating various redox processes.

Comparison with Similar Compounds

  • (Heptafluoroisopropyl)phenyliodonium Trifluoromethanesulfonate
  • (Perfluorobutyl)phenyliodonium Trifluoromethanesulfonate
  • (Perfluoroethyl)phenyliodonium Trifluoromethanesulfonate

Uniqueness: (Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate is unique due to its specific combination of perfluoroisopropyl and phenyl groups, which impart distinct reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and selectivity, making it a valuable reagent in various chemical transformations.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique properties and versatile reactivity make it a compound of interest for further exploration and development.

Properties

IUPAC Name

1,1,1,2,3,3,3-heptafluoropropan-2-yl(phenyl)iodanium;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F7I.CHF3O3S/c10-7(8(11,12)13,9(14,15)16)17-6-4-2-1-3-5-6;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQZCEBAEAQHQE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[I+]C(C(F)(F)F)(C(F)(F)F)F.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F10IO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659755
Record name (1,1,1,2,3,3,3-Heptafluoropropan-2-yl)(phenyl)iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82959-18-0
Record name (1,1,1,2,3,3,3-Heptafluoropropan-2-yl)(phenyl)iodanium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate
Reactant of Route 2
(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate
Reactant of Route 3
(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate
Reactant of Route 4
(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate
Reactant of Route 5
(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate
Reactant of Route 6
(Perfluoroisopropyl)phenyliodonium Trifluoromethanesulfonate

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